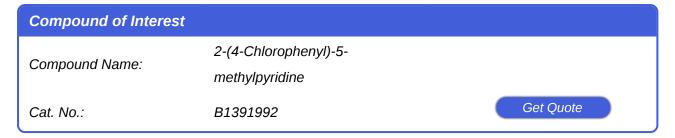




Physicochemical Properties of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound **2-(4-Chlorophenyl)-5-methylpyridine**. Due to a lack of extensive published experimental data for this specific molecule, this document combines established information with predicted values from computational models to offer a robust profile for research and development purposes. Detailed experimental protocols for determining these key physicochemical parameters are also provided, offering a practical framework for laboratory investigation.

Core Physicochemical Properties

The fundamental physicochemical properties of **2-(4-Chlorophenyl)-5-methylpyridine** are crucial for understanding its behavior in various chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug discovery and development.

General Information



Property	Value	Source
IUPAC Name	2-(4-chlorophenyl)-5- methylpyridine	N/A
CAS Number	34123-86-9	[1][2]
Molecular Formula	C12H10CIN	[1]
Molecular Weight	203.67 g/mol	[1]
Purity	97.0% (typical)	[1]
InChI Key	UMNDMOVHHMUKTJ- UHFFFAOYSA-N	[1]

Predicted Physicochemical Data

In the absence of comprehensive experimental data, the following table summarizes the predicted physicochemical properties of **2-(4-Chlorophenyl)-5-methylpyridine**. These values were obtained from computational models and should be considered as estimates.

Property	Predicted Value	Method
Melting Point	75-85 °C	Estimation based on structurally similar compounds
Boiling Point	~320 °C at 760 mmHg	Computational Prediction
Water Solubility	Low	Qualitative Prediction
pKa (most basic)	4.5 - 5.5	Computational Prediction
logP	~3.8	Computational Prediction

Disclaimer: The values presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimations for initial research and planning.

Experimental Protocols for Physicochemical Property Determination



The following sections detail standardized experimental methodologies for the determination of the core physicochemical properties of pyridine derivatives like **2-(4-Chlorophenyl)-5-methylpyridine**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

- Sample Preparation: A small, dry sample of **2-(4-Chlorophenyl)-5-methylpyridine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the
 expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.



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Workflow for Melting Point Determination.

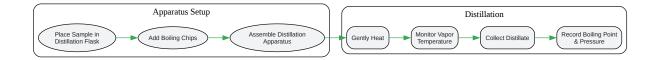
Boiling Point Determination

For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic physical property.



Methodology: Distillation Method

- Apparatus Setup: A small quantity of 2-(4-Chlorophenyl)-5-methylpyridine is placed in a
 distillation flask with a few boiling chips. The flask is connected to a condenser and a
 collection vessel.
- · Heating: The flask is gently heated.
- Temperature Monitoring: A thermometer is placed so that the bulb is just below the side arm
 of the distillation flask to measure the temperature of the vapor that is in equilibrium with the
 boiling liquid.
- Observation: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded.



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Workflow for Boiling Point Determination.

Solubility Determination

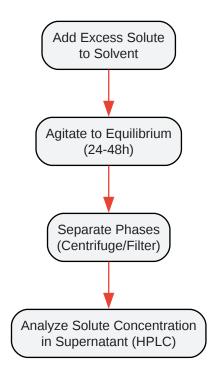
Solubility is a critical parameter, especially for compounds intended for biological applications.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of **2-(4-Chlorophenyl)-5-methylpyridine** is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.



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Workflow for Solubility Determination.

pKa Determination

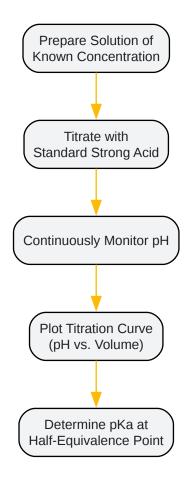
The pKa value indicates the strength of a weak acid or base and is crucial for predicting the ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration

- Solution Preparation: A solution of **2-(4-Chlorophenyl)-5-methylpyridine** of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).



- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.



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Workflow for pKa Determination.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Methodology: Shake-Flask Method (n-octanol/water)



- System Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
- Partitioning: A known amount of **2-(4-Chlorophenyl)-5-methylpyridine** is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.
- Phase Separation: The two phases are allowed to separate completely.
- Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.



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Workflow for logP Determination.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific published data on the signaling pathways modulated by or the detailed biological activities of **2-(4-Chlorophenyl)-5-methylpyridine**. Research into structurally related pyridine-containing compounds suggests potential activities in areas such as kinase inhibition and other receptor interactions. Further investigation is required to elucidate the specific biological profile of this compound.



Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **2-(4-Chlorophenyl)-5-methylpyridine**. While experimental data is limited, the combination of known information, computational predictions, and detailed experimental protocols offers a valuable resource for researchers. It is recommended that the predicted values be experimentally verified to provide a more definitive characterization of this compound for its potential applications in drug discovery and development.

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References

- 1. cymitquimica.com [cymitquimica.com]
- 2. 2-(4-Chlorophenyl)-5-methylpyridine Heterocyclic Compounds Crysdot [crysdotllc.com]
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